molecular formula C8H5F2N B137455 2,3-Difluorophenylacetonitrile CAS No. 145689-34-5

2,3-Difluorophenylacetonitrile

Cat. No.: B137455
CAS No.: 145689-34-5
M. Wt: 153.13 g/mol
InChI Key: IYRCHGRRMKOSHW-UHFFFAOYSA-N
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Description

2,3-Difluorophenylacetonitrile (2,3-DFPAN) is a chemical compound with the molecular formula C7H4F2N. It is a colorless solid that is soluble in organic solvents and is used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its synthesis methods have been developed for use in lab experiments. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to 2,3-DFPAN.

Scientific Research Applications

Synthesis Methods

  • Synthesis of Fluorinated Derivatives: Research has demonstrated methods for synthesizing fluorinated compounds like 2,4-difluorophenylacetonitrile, which could be relevant to the synthesis of 2,3-difluorophenylacetonitrile. These methods involve steps like reduction, chlorination, and cyanation, indicating a potential pathway for creating similar difluorinated compounds (Li Han-wei, 2009).

Chemical Analysis and Detection

  • Liquid Chromatography for Carboxylic Acids: Fluorinated compounds such as this compound might be utilized in methods like liquid chromatography for the detection of carboxylic acids. This application is significant in bioanalytical chemistry (Y. Yasaka et al., 1990).

Material Science

  • Polymer Research: In polymer science, fluorinated compounds, potentially including this compound, are significant for creating various polymers with unique properties. Such compounds are important in the study of conductive polymers and their electrochemical behavior (H. Sharma & Su-Moon Park, 2004).

Fluorination Methods

  • Difluoromethylation Reactions: The process of difluoromethylation, which could be related to the synthesis or modification of this compound, is critical in the creation of fluorine-containing compounds used in pharmaceuticals and other industries. This highlights the importance of fluorinated compounds in various chemical reactions (Jinbo Hu et al., 2009).

Biomedical Applications

  • Imaging and Detection in Biology: Fluorinated compounds, possibly including this compound, have been used in the development of luminescent, dimetallic complexes for biological imaging. This application is crucial in understanding cellular mechanisms and conducting biomedical research (Rebeca G Balasingham et al., 2012).

Safety and Hazards

2,3-Difluorophenylacetonitrile is classified as toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-(2,3-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRCHGRRMKOSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333858
Record name 2,3-Difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145689-34-5
Record name 2,3-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145689-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorophenylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,3-Difluorobenzyl bromide (5 g, 24.2 mmol) in acetonitrile (20 mL) was treated with 18-crown-6 (638 mg, 2.4 mmol) and potassium cyanide (5 g, 77 mmol). The reaction was heated at reflux for 5.5 hours. The reaction was diluted with diethyl ether (100 mL). The resulting organic solution was washed with 1 N NaOH (3×25 mL), dried over anhydrous MgSO4, filtered, and concentrated to afford 3.71 g of crude 2,3-difluorobenzyl cyanide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
638 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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